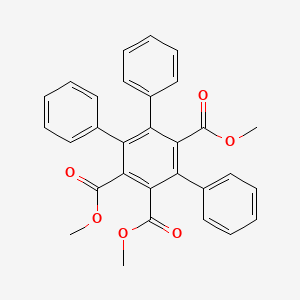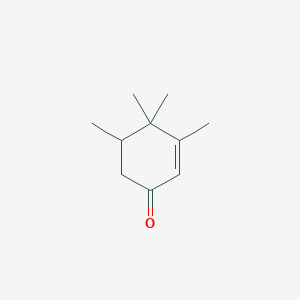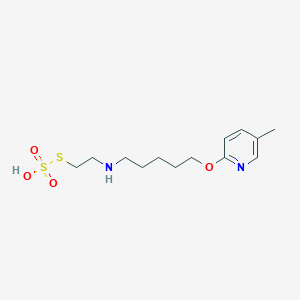
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is a chemical compound with the molecular formula C13H22N2O4S2 It is known for its unique structure, which includes a pyridine ring, an aminoethyl group, and a thiosulfate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate typically involves multiple steps. One common approach is to start with the preparation of the intermediate 5-(5-Methyl-2-pyridyloxy)pentylamine. This intermediate is then reacted with 2-chloroethyl hydrogen thiosulfate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.
Análisis De Reacciones Químicas
Types of Reactions
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield corresponding thiol derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Thiol derivatives
Substitution: Various substituted aminoethyl derivatives
Aplicaciones Científicas De Investigación
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The compound may also modulate oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage caused by reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfurothioate
- S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen sulfate
Uniqueness
S-2-((5-(5-Methyl-2-pyridyloxy)pentyl)amino)ethyl hydrogen thiosulfate is unique due to its specific combination of a pyridine ring, an aminoethyl group, and a thiosulfate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced reactivity and stability, particularly in oxidative and reductive environments.
Propiedades
Número CAS |
41287-11-0 |
|---|---|
Fórmula molecular |
C13H22N2O4S2 |
Peso molecular |
334.5 g/mol |
Nombre IUPAC |
5-methyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]pyridine |
InChI |
InChI=1S/C13H22N2O4S2/c1-12-5-6-13(15-11-12)19-9-4-2-3-7-14-8-10-20-21(16,17)18/h5-6,11,14H,2-4,7-10H2,1H3,(H,16,17,18) |
Clave InChI |
CZIXEOZHJUMELR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)OCCCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




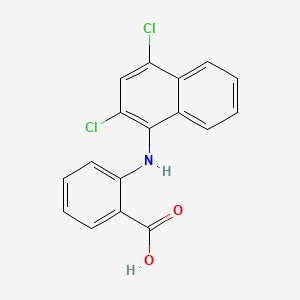
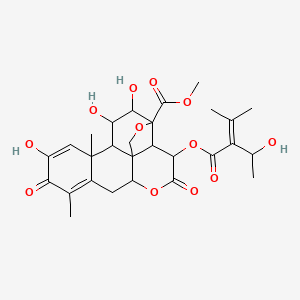
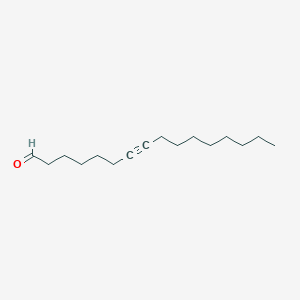
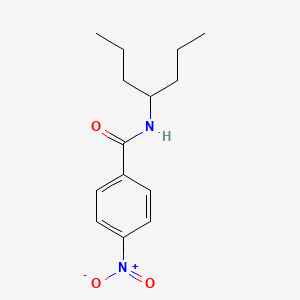
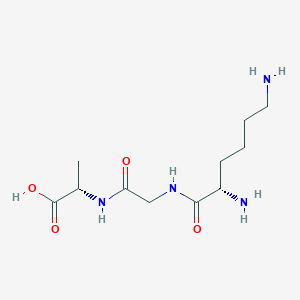
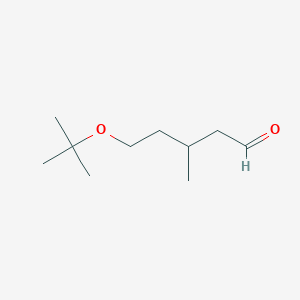
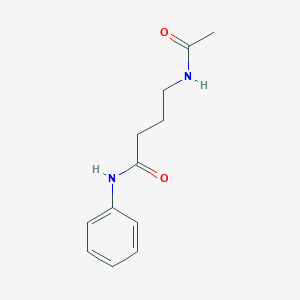
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
